molecular formula C27H28N4O2S2 B11656146 9-methyl-2-(4-methylpiperidin-1-yl)-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

9-methyl-2-(4-methylpiperidin-1-yl)-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11656146
M. Wt: 504.7 g/mol
InChI Key: BBRMLROMAJWAQT-JWGURIENSA-N
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Description

The compound 9-methyl-2-(4-methylpiperidin-1-yl)-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with potential applications in various fields of scientific research. Its structure includes a pyrido[1,2-a]pyrimidin-4-one core, substituted with a piperidine ring and a thiazolidinone moiety, making it a unique compound with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-2-(4-methylpiperidin-1-yl)-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the pyrido[1,2-a]pyrimidin-4-one core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.

    Introduction of the piperidine ring: This step involves the alkylation of the core structure with a piperidine derivative, often using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    Attachment of the thiazolidinone moiety: This is typically done through a condensation reaction with a thiazolidinone precursor, under conditions that favor the formation of the desired Z-isomer.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

9-methyl-2-(4-methylpiperidin-1-yl)-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one: can undergo various types of chemical reactions, including:

    Oxidation: The thiazolidinone moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like alkyl halides or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidinone moiety can yield sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

9-methyl-2-(4-methylpiperidin-1-yl)-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structure and reactivity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 9-methyl-2-(4-methylpiperidin-1-yl)-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-methylpiperidin-4-one: A simpler analog with a piperidine ring and a carbonyl group.

    Thiazolidinone derivatives: Compounds with a thiazolidinone core, used in various applications.

    Pyrido[1,2-a]pyrimidin-4-one derivatives: Compounds with a similar core structure, used in medicinal chemistry.

Uniqueness

The uniqueness of 9-methyl-2-(4-methylpiperidin-1-yl)-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one lies in its combination of structural features, which confer distinct chemical properties and potential applications. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound for scientific research.

Properties

Molecular Formula

C27H28N4O2S2

Molecular Weight

504.7 g/mol

IUPAC Name

(5Z)-5-[[9-methyl-2-(4-methylpiperidin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H28N4O2S2/c1-17-11-14-29(15-12-17)24-21(25(32)30-13-7-8-18(2)23(30)28-24)16-22-26(33)31(27(34)35-22)19(3)20-9-5-4-6-10-20/h4-10,13,16-17,19H,11-12,14-15H2,1-3H3/b22-16-

InChI Key

BBRMLROMAJWAQT-JWGURIENSA-N

Isomeric SMILES

CC1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C\4/C(=O)N(C(=S)S4)C(C)C5=CC=CC=C5

Canonical SMILES

CC1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=C4C(=O)N(C(=S)S4)C(C)C5=CC=CC=C5

Origin of Product

United States

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